molecular formula C8H10N2O3 B1432432 methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate CAS No. 1516430-94-6

methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B1432432
CAS No.: 1516430-94-6
M. Wt: 182.18 g/mol
InChI Key: YBDMZHSJXJUCIQ-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of a pyrazole derivative with an ester. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways and processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form diverse products. Its versatility makes it valuable in multiple research and industrial applications.

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)7(11)3-8(12)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMZHSJXJUCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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